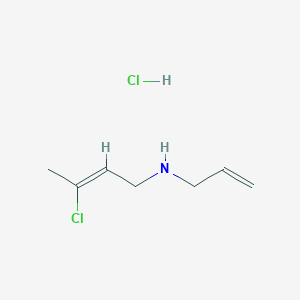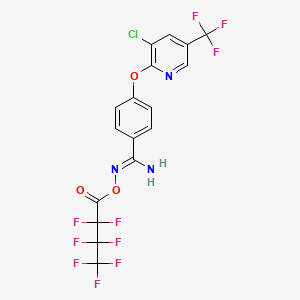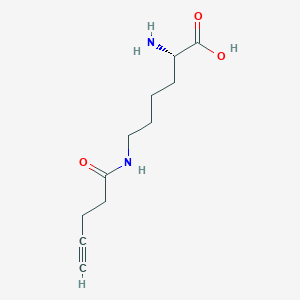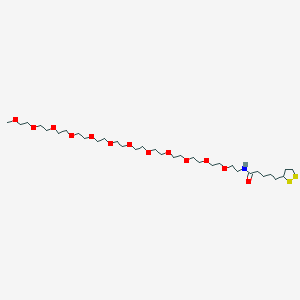
Bis-PEG25-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-PEG25-acid is a PEG-based PROTAC linker . It is a PEG derivative containing two terminal carboxylic acid groups . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
This compound can be used in the synthesis of PROTACs . The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular weight of this compound is 1219.40 . Its molecular formula is C54H106O29 .Chemical Reactions Analysis
The terminal carboxylic acids of this compound can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
This compound has a molecular weight of 1219.4 g/mol . The storage condition is -20°C .Wissenschaftliche Forschungsanwendungen
Bis-PEG25-acid has been used in a variety of scientific applications. It has been used in drug delivery systems, as it is able to form stable complexes with a variety of drugs, including anticancer agents, antibiotics, and hormones. It has also been used in tissue engineering, as it can be used to form scaffolds for cell cultures. This compound has also been used in gene therapy, as it can be used to deliver genetic material to target cells.
Wirkmechanismus
Target of Action
Bis-PEG25-acid is a PEG linker containing two terminal carboxylic acid groups . The primary targets of this compound are primary amine groups . These amine groups are abundant in biological systems and play crucial roles in various biochemical processes.
Mode of Action
The terminal carboxylic acids of this compound can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This interaction allows this compound to link molecules together, making it a valuable tool in the synthesis of complex molecules.
Biochemical Pathways
This compound is used in the synthesis of PROTACs , which are molecules designed to degrade specific proteins within cells. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . The exact pathways affected by this compound would depend on the specific target protein of the PROTAC.
Pharmacokinetics
The hydrophilic peg spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The result of this compound’s action is the formation of a stable amide bond with primary amine groups . This allows it to link together different molecules, enabling the creation of complex structures such as PROTACs . The molecular and cellular effects of this compound’s action would therefore depend on the specific molecules it is used to link together.
Action Environment
The action of this compound is influenced by the presence of activators such as EDC or HATU, which are required for it to form an amide bond with primary amine groups
Vorteile Und Einschränkungen Für Laborexperimente
Bis-PEG25-acid has several advantages for lab experiments. It is non-toxic and biodegradable, and it can be used to form stable complexes with a variety of drugs and other molecules. It is also relatively easy to prepare and modify, allowing for a wide range of applications. However, this compound can be difficult to purify, and it is not suitable for use in vivo.
Zukünftige Richtungen
The future of bis-PEG25-acid is promising, as it can be used in a wide range of applications. It can be used to develop novel drug delivery systems, as well as tissue engineering and gene therapy applications. It can also be used to study cellular uptake and transport of drugs and other molecules. Additionally, it can be used to study the effects of different functional groups on cell viability, proliferation, and apoptosis.
Synthesemethoden
Bis-PEG25-acid is synthesized by the reaction of ethylene glycol with acetic anhydride. This reaction produces a polyether-ester copolymer with a molecular weight of approximately 25,000 Daltons. The copolymer is then hydrolyzed to form the this compound, which can be further modified by adding different functional groups.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H106O29/c55-53(56)1-3-59-5-7-61-9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-51-83-52-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-62-8-6-60-4-2-54(57)58/h1-52H2,(H,55,56)(H,57,58) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUWRTVELIBUMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H106O29 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1219.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride; 95%](/img/structure/B6352158.png)
![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)









![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)